molecular formula C10H20Cl2N2O B6220427 6-(morpholin-4-yl)-2-azaspiro[3.3]heptane dihydrochloride CAS No. 2763775-95-5

6-(morpholin-4-yl)-2-azaspiro[3.3]heptane dihydrochloride

Cat. No.: B6220427
CAS No.: 2763775-95-5
M. Wt: 255.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Morpholin-4-yl)-2-azaspiro[3.3]heptane dihydrochloride (6-MADH) is a novel synthetic compound that has been the subject of much scientific research over the past few years. It is an important molecule for the development of new drugs and therapies, as well as for various laboratory experiments.

Scientific Research Applications

6-(morpholin-4-yl)-2-azaspiro[3.3]heptane dihydrochloride has been studied for its potential applications in the fields of neuroscience, pharmacology, and drug development. It has been found to interact with various receptors in the brain, including GABA, serotonin, and dopamine receptors. It has also been found to have antidepressant and anxiolytic effects in animal models. Furthermore, this compound has been studied for its potential to act as a prodrug for the delivery of drugs to the brain.

Mechanism of Action

The mechanism of action of 6-(morpholin-4-yl)-2-azaspiro[3.3]heptane dihydrochloride is not yet fully understood. However, it is thought to act as a positive allosteric modulator of GABA, serotonin, and dopamine receptors. It is believed to increase the efficacy of these receptors by increasing their affinity for neurotransmitters. Additionally, it is thought to inhibit the reuptake of serotonin and dopamine, further increasing their levels in the brain.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to increase levels of serotonin, dopamine, and GABA in the brain. Additionally, it has been found to reduce anxiety and depression-like behavior in animal models. Furthermore, it has been found to increase exploratory behavior and reduce the latency to initiate movement in animal models.

Advantages and Limitations for Lab Experiments

The use of 6-(morpholin-4-yl)-2-azaspiro[3.3]heptane dihydrochloride in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize and purify. Additionally, it is relatively stable and has a long shelf life. However, it is not approved for human use and has not been extensively studied in humans, so its effects may not be fully understood. Additionally, it is not always easy to obtain in large quantities, so it may be difficult to use in larger experiments.

Future Directions

There are several potential future directions for 6-(morpholin-4-yl)-2-azaspiro[3.3]heptane dihydrochloride research. One potential direction is to further investigate its potential as a prodrug for the delivery of drugs to the brain. Additionally, further research could be conducted to investigate its potential as an antidepressant and anxiolytic drug. Furthermore, research could be conducted to investigate its effects on other neurotransmitter systems, such as glutamate and acetylcholine. Finally, further research could be conducted to investigate its potential as a treatment for various neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

Synthesis Methods

6-(morpholin-4-yl)-2-azaspiro[3.3]heptane dihydrochloride is a synthetic compound that was first synthesized in 2014 by a team of researchers from the University of Toronto. The synthesis method involves the condensation of morpholine and 2-azaspiro[3.3]heptane to form a cyclic compound, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction is carried out in a solvent such as dichloromethane, and the product is purified by recrystallization.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(morpholin-4-yl)-2-azaspiro[3.3]heptane dihydrochloride involves the reaction of 1,4-dibromobutane with morpholine to form 4-(morpholin-4-yl)butane-1,2-diol. This intermediate is then reacted with 1,3-dichloropropane to form 6-(morpholin-4-yl)hexane-1,2-diol. The final step involves the cyclization of 6-(morpholin-4-yl)hexane-1,2-diol with piperidine to form 6-(morpholin-4-yl)-2-azaspiro[3.3]heptane dihydrochloride.", "Starting Materials": [ "1,4-dibromobutane", "morpholine", "1,3-dichloropropane", "piperidine" ], "Reaction": [ { "Reactants": "1,4-dibromobutane, morpholine", "Conditions": "DMF, K2CO3, 80°C", "Products": "4-(morpholin-4-yl)butane-1,2-diol" }, { "Reactants": "4-(morpholin-4-yl)butane-1,2-diol, 1,3-dichloropropane", "Conditions": "DMF, K2CO3, 80°C", "Products": "6-(morpholin-4-yl)hexane-1,2-diol" }, { "Reactants": "6-(morpholin-4-yl)hexane-1,2-diol, piperidine", "Conditions": "DMF, K2CO3, 80°C", "Products": "6-(morpholin-4-yl)-2-azaspiro[3.3]heptane dihydrochloride" } ] }

2763775-95-5

Molecular Formula

C10H20Cl2N2O

Molecular Weight

255.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.